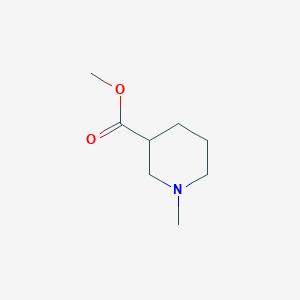

Methyl 1-methylpiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEOWWWENNCINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903131 | |

| Record name | NoName_3728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1690-72-8 | |

| Record name | 1-Methylnipecotinic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1690-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-methylnipecotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL N-METHYLNIPECOTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/745GSB8QDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Methyl 1-methylpiperidine-3-carboxylate. The information is intended for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is an organic compound classified as a piperidinecarboxylic acid.[1] It is a strong basic compound and exists as a liquid at room temperature.[1][2]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1690-72-8 | [1][2] |

| Molecular Formula | C8H15NO2 | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Density | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | 190.0 ± 33.0 °C at 760 mmHg | |

| Flash Point | 68.0 ± 16.3 °C | |

| Physical Form | Liquid | [2] |

| Purity | 97% | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Spectroscopic Data

Spectroscopic data for this compound and its close analogs are available, providing insights into its structural features.

| Spectrum Type | Availability | Source |

| ¹H NMR | Data available for related structures | [3][4] |

| ¹³C NMR | Data available for related structures | [4][5] |

| Mass Spectrometry (GC-MS) | Data available for related structures | [5] |

| Infrared (IR) Spectroscopy | Data available for related structures | [5][6] |

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis.[7] Its synthesis and subsequent reactions are crucial for the development of more complex molecules.

Synthesis Pathway

A common method for preparing similar piperidine carboxylates involves the esterification of the corresponding carboxylic acid. For instance, the synthesis of the 4-carboxylate isomer involves reacting 1-methylisonipecotic acid hydrochloride with methanol and thionyl chloride.[8] A similar approach can be envisioned for the 3-carboxylate isomer.

Caption: General synthesis pathway for this compound.

Chemical Reactivity

The ester functional group in this compound allows for a variety of chemical transformations. A key reaction is its reduction to form (1-methylpiperidin-3-yl)methanol.[1] This reaction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of the 4-carboxylate isomer.[8]

-

Reaction Setup: To a stirred solution of 1-methylpiperidine-3-carboxylic acid hydrochloride (1 mole) in methanol (8 equivalents), add thionyl chloride (1.55 equivalents) dropwise while maintaining the temperature at -10°C using an ice-salt bath.

-

Reaction Progression: After the addition is complete (approximately 1 hour), remove the cooling bath and allow the temperature to rise to 40°C. Maintain this temperature for 2 hours.

-

Workup: Neutralize the solution to approximately pH 8 with sodium carbonate.

-

Extraction: Extract the product with methylene chloride.

-

Purification: Dry the methylene chloride solution and evaporate the solvent to yield the final product.

Reduction of this compound

This protocol describes the reduction of the ester to the corresponding alcohol.[1]

Caption: Workflow for the reduction of this compound.

-

Reaction Setup: In a 500 mL round bottom flask, dissolve this compound (12.0 g, 76 mmol) in tetrahydrofuran (500 mL).[1]

-

Addition of Reducing Agent: Cool the solution to 0°C and add lithium aluminum hydride (4.3 g, 114 mmol) in portions.[1]

-

Reaction Time: Stir the reaction mixture at room temperature for 1 hour.[1]

-

Quenching: Quench the reaction by carefully adding methanol at 0°C.[1]

-

Isolation: Filter the precipitated solid through celite to isolate the product, (1-methylpiperidin-3-yl)methanol.[1]

Biological Activity and Applications

Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities.[9] this compound and related compounds serve as important intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[10] The piperidine scaffold is found in molecules with potential as antimalarial and anticancer agents.[9][11] For instance, piperidine-3-carboxylic acid (nipecotic acid) is a known inhibitor of GABA uptake.[12]

Caption: Relationship of piperidine derivatives to potential therapeutic applications.

Safety Information

Proper handling of this compound is essential. The following safety data is based on available information for this compound and its close analogs.

| Safety Information | Details | Source |

| Pictogram | GHS07 (Exclamation mark) | [2][13] |

| Signal Word | Warning | [2][13] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][13] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][13] |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. | [14] |

| First Aid (Skin Contact) | Take off contaminated clothing and wash with soap and plenty of water. | [14] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a doctor. | [14] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [14] |

| Firefighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [14][15] |

| Handling | Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. | [14] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [15] |

References

- 1. This compound | 1690-72-8 [chemicalbook.com]

- 2. This compound | 1690-72-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Methyl piperidine-3-carboxylate | 50585-89-2 [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

"Methyl 1-methylpiperidine-3-carboxylate" CAS number 1690-72-8

CAS Number: 1690-72-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methylpiperidine-3-carboxylate, a key building block in organic synthesis, particularly in the development of novel therapeutics. This document outlines its physicochemical properties, spectroscopic profile, synthesis methodology, and principal applications, offering a valuable resource for professionals in the fields of chemical research and drug development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1690-72-8 | [2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₅NO₂ | [2][3][5][6] |

| Molecular Weight | 157.21 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 190.0 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | |

| LogP | 0.72 | [2] |

| Refractive Index | 1.457 | [2] |

| Storage | 2-8°C, sealed in a dry environment | [2][4] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | δ ~3.6 (s, 3H, -OCH₃), δ ~2.8-2.2 (m, 4H, piperidine ring protons adjacent to N), δ ~2.3 (s, 3H, -NCH₃), δ ~2.0-1.5 (m, 5H, remaining piperidine ring protons). |

| ¹³C NMR | δ ~174 (C=O), δ ~55-60 (piperidine carbons adjacent to N), δ ~51 (-OCH₃), δ ~45 (-NCH₃), δ ~25-30 (remaining piperidine carbons). |

| IR (Infrared) | ~2950-2800 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1170 cm⁻¹ (C-O stretch).[1] |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 157. Fragmentation may include loss of -OCH₃ (m/z = 126) and the carbomethoxy group (m/z = 98). |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from piperidine-3-carboxylic acid (nipecotic acid). The first step involves the esterification of the carboxylic acid, followed by the N-methylation of the resulting secondary amine.

A plausible synthetic route is outlined below:

Experimental Protocols

Step 1: Synthesis of Methyl piperidine-3-carboxylate (Methyl Nipecotate)

This procedure is adapted from a general method for the esterification of amino acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend piperidine-3-carboxylic acid in methanol.

-

Addition of Reagent: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl piperidine-3-carboxylate.

Step 2: Synthesis of this compound

This protocol is based on the Eschweiler-Clarke reaction for the N-methylation of secondary amines.

-

Reaction Setup: In a round-bottom flask, dissolve the methyl piperidine-3-carboxylate obtained from Step 1 in formic acid.

-

Addition of Reagent: Add an aqueous solution of formaldehyde to the reaction mixture.

-

Reaction: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully make it alkaline by the addition of a base (e.g., sodium hydroxide solution) while cooling in an ice bath.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

-

Building Block for Novel Therapeutics: Its piperidine core is a common scaffold in many biologically active compounds. This molecule serves as a starting material for the synthesis of derivatives with potential applications in treating neurological disorders.

-

Intermediate for Agrochemicals: The structural motifs present in this compound are also relevant in the design and synthesis of new agrochemicals.

-

Research Chemical: It is used in medicinal chemistry research to explore structure-activity relationships (SAR) of new chemical entities. The modification of the ester and the N-methyl group allows for the generation of a library of compounds for biological screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]

- 2. This compound | CAS#:1690-72-8 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 1690-72-8 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 1690-72-8 [chemicalbook.com]

- 7. 1690-72-8[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

"Methyl 1-methylpiperidine-3-carboxylate" molecular weight

An In-depth Technical Guide to Methyl 1-methylpiperidine-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a piperidine derivative significant in organic synthesis and medicinal chemistry. The document details its physicochemical properties, an experimental protocol for its use in synthesis, and a visualization of the synthetic workflow, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an organic compound classified as a piperidinecarboxylic acid.[1] It is recognized as a strong basic compound.[1] The key quantitative data for this molecule are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol [2] |

| CAS Number | 1690-72-8[2] |

| Exact Mass | 157.110275[2] |

| Density | 1.0±0.1 g/cm³[2] |

| Boiling Point | 190.0±33.0 °C at 760 mmHg[2] |

| Flash Point | 68.0±16.3 °C[2] |

| Physical Form | Liquid |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Experimental Protocol: Synthesis of (1-methylpiperidin-3-yl)methanol

The following protocol details the reduction of this compound to synthesize (1-methylpiperidin-3-yl)methanol.[1] This procedure is a common application of the title compound as an intermediate in the synthesis of other bioactive molecules.

Materials:

-

This compound (12.0 g, 76 mmol)

-

Lithium aluminum hydride (LiAlH₄) (4.3 g, 114 mmol)

-

Tetrahydrofuran (THF) (500 mL)

-

Methanol

-

Celite

-

500 mL round bottom flask

Procedure:

-

A solution of this compound (12.0 g, 76 mmol) in tetrahydrofuran (500 mL) is prepared in a 500 mL round bottom flask.

-

The flask is cooled to 0 °C using an ice bath.

-

Lithium aluminum hydride (4.3 g, 114 mmol) is added in portions to the cooled solution.[1]

-

The reaction mixture is then stirred at room temperature for 1 hour.[1]

-

After the stirring period, the reaction is quenched by carefully adding methanol at 0 °C.[1]

-

The precipitated solid is filtered through a pad of celite to separate it from the solution.[1] The filtrate contains the desired product, (1-methylpiperidin-3-yl)methanol.

Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the reduction of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 1-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of Methyl 1-methylpiperidine-3-carboxylate. By detailing experimental protocols and presenting spectroscopic data, this document serves as a vital resource for professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets. Understanding the precise structure and stereochemistry of such compounds is paramount in drug discovery and development.

| Property | Value |

| Chemical Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1690-72-8 |

| SMILES | CN1CCCC(C1)C(=O)OC |

Spectroscopic Analysis for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.8-3.0 | m | 1H | H-3 |

| ~2.6-2.8 | m | 2H | H-2 (axial & equatorial) |

| ~2.31 | s | 3H | N-CH₃ |

| ~2.1-2.3 | m | 2H | H-6 (axial & equatorial) |

| ~1.5-1.9 | m | 4H | H-4, H-5 (axial & equatorial) |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (ester carbonyl) |

| ~57 | C-2 |

| ~55 | C-6 |

| ~51 | -OCH₃ |

| ~46 | N-CH₃ |

| ~41 | C-3 |

| ~28 | C-4 |

| ~25 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2940 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The electron ionization (EI) mass spectrum of the closely related ethyl ester shows a prominent molecular ion peak and characteristic fragment ions. A similar pattern is expected for the methyl ester.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 98 | [M - COOCH₃]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 58 | [CH₂=N(CH₃)CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters: Employ a standard pulse program with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, prepare a thin film of the neat liquid between two sodium chloride (NaCl) plates.

-

Background Spectrum: Record a background spectrum of the empty IR spectrometer.

-

Sample Spectrum: Place the NaCl plates with the sample in the spectrometer and record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer and ionize it using electron ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Record the mass spectrum over a mass-to-charge (m/z) range of 10 to 300.

Visualizing the Structure and Workflow

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its structure elucidation.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for structure elucidation.

Spectroscopic Profile of Methyl 1-methylpiperidine-3-carboxylate: A Technical Guide

Introduction

Methyl 1-methylpiperidine-3-carboxylate is a substituted piperidine derivative with applications in pharmaceutical research and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a schematic representation of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for this compound in a deuterated chloroform (CDCl₃) solvent are presented below. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.8 - 2.9 | m | 1H | H-3 |

| ~2.7 - 2.8 | m | 1H | H-2 (axial) |

| ~2.5 - 2.6 | m | 1H | H-6 (axial) |

| ~2.31 | s | 3H | N-CH₃ |

| ~2.1 - 2.2 | m | 1H | H-2 (equatorial) |

| ~1.9 - 2.0 | m | 1H | H-6 (equatorial) |

| ~1.8 - 1.9 | m | 1H | H-4 (axial) |

| ~1.6 - 1.7 | m | 1H | H-5 (axial) |

| ~1.5 - 1.6 | m | 1H | H-4 (equatorial) |

| ~1.3 - 1.4 | m | 1H | H-5 (equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173-174 | C=O |

| ~57-58 | C-2 |

| ~55-56 | C-6 |

| ~51-52 | -OCH₃ |

| ~46-47 | N-CH₃ |

| ~40-41 | C-3 |

| ~28-29 | C-4 |

| ~24-25 | C-5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are detailed below, with data extrapolated from its ethyl ester analog.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~2780 | Medium | C-H stretch (N-CH₃) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected major fragments for this compound under electron ionization (EI) are listed below, based on the fragmentation of its ethyl ester analog.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 157 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | High | [M - COOCH₃]⁺ |

| 82 | High | [C₅H₈N]⁺ |

| 57 | Moderate | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for proton NMR.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]

-

Instrumentation: Use a standard FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the clean salt plates to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[4]

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.[5]

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of Methyl 1-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 1-methylpiperidine-3-carboxylate, a key intermediate in pharmaceutical development. The document details the synthesis from three principal starting materials: Nicotinic Acid (or its ester, Methyl Nicotinate), Arecoline, and Piperidine-3-carboxylic Acid. Each route is presented with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate practical application in a research and development setting.

Synthesis from Nicotinic Acid or Methyl Nicotinate

This is a widely employed and well-documented pathway that involves a three-step process: esterification of nicotinic acid, N-methylation of the resulting methyl nicotinate, and subsequent reduction of the pyridinium salt to the target piperidine derivative.

Signaling Pathway Diagram

Caption: Synthetic pathway from Nicotinic Acid.

Experimental Protocols

Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate

-

Procedure: In a round-bottom flask, nicotinic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is cautiously added. The mixture is then refluxed for several hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., chloroform). The organic layer is dried and the solvent is evaporated to yield methyl nicotinate.

-

Note: Alternatively, thionyl chloride in methanol can be used for the esterification.

Step 2: N-Methylation of Methyl Nicotinate

-

Procedure: Methyl nicotinate is dissolved in acetone. An excess of methyl iodide is added to the solution. The reaction mixture is stirred at room temperature, typically overnight. The product, 3-(methoxycarbonyl)-1-methylpyridinium iodide, precipitates from the solution and can be collected by filtration.

Step 3: Reduction of 3-(Methoxycarbonyl)-1-methylpyridinium iodide

-

Method A: Sodium Borohydride Reduction

-

Procedure: The 3-(methoxycarbonyl)-1-methylpyridinium iodide is dissolved in a suitable solvent, such as methanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion, as monitored by techniques like TLC or GC-MS. The reaction is then quenched, and the product is extracted, dried, and purified.

-

-

Method B: Catalytic Hydrogenation

-

Procedure: The pyridinium salt is dissolved in a solvent like methanol or acetic acid in a high-pressure reaction vessel. A catalyst, such as Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂), is added. The vessel is purged and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, the solvent is removed, and the product is purified.

-

Quantitative Data

| Step | Reagents & Conditions | Yield | Purity | Reference |

| Esterification | Nicotinic acid, Methanol, H₂SO₄, Reflux | ~23-79% | Not specified | [1][2] |

| N-Methylation | Methyl nicotinate, Methyl iodide, Acetone, RT | High | Not specified | N/A |

| Reduction (PtO₂) | 3-Methylpyridine, PtO₂, H₂ (70 bar), Acetic Acid, RT, 4-6h | High | Not specified | [3] |

Synthesis from Arecoline

Arecoline, being methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, requires the reduction of its carbon-carbon double bond to yield the target compound.

Experimental Workflow Diagram

Caption: Synthetic route from Arecoline.

Experimental Protocol

-

Catalytic Hydrogenation: Arecoline is dissolved in a suitable solvent like ethanol or methanol in a hydrogenation apparatus. A catalyst, typically Palladium on carbon (Pd/C), is added to the solution. The system is then subjected to hydrogen gas at a controlled pressure (e.g., 50 psi) and stirred for a specified duration (e.g., 12 hours)[4]. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.

Quantitative Data

| Step | Reagents & Conditions | Yield | Purity | Reference |

| Reduction | Arecoline, 10% Pd/C, H₂ (50 psi), Ethanol, 12h | 94.5% (for a similar ethyl ester) | Not specified | [4] |

Synthesis from Piperidine-3-carboxylic Acid

This route involves a two-step process: the esterification of piperidine-3-carboxylic acid to its methyl ester, followed by N-methylation.

Logical Relationship Diagram

Caption: Synthetic pathway from Piperidine-3-carboxylic Acid.

Experimental Protocols

Step 1: Esterification of Piperidine-3-carboxylic Acid

-

Procedure: Piperidine-3-carboxylic acid hydrochloride (or the free base) is suspended in methanol at a low temperature (e.g., -10 °C). Thionyl chloride is added dropwise with stirring. After the addition, the reaction mixture is allowed to warm to a higher temperature (e.g., 40 °C) and held for a couple of hours. The reaction is then neutralized with a base like sodium carbonate, and the product, methyl piperidine-3-carboxylate, is extracted with an organic solvent. The solvent is then dried and evaporated.

Step 2: N-Methylation of Methyl piperidine-3-carboxylate

-

Method A: Eschweiler-Clarke Reaction

-

Procedure: Methyl piperidine-3-carboxylate is mixed with an excess of formic acid and formaldehyde. The mixture is heated, typically near reflux, for several hours. This reaction results in the methylation of the secondary amine to a tertiary amine. The reaction is irreversible due to the formation of carbon dioxide gas. After the reaction, the mixture is cooled, basified, and the product is extracted, dried, and purified. This method avoids the formation of quaternary ammonium salts[1][5].

-

-

Method B: Using Methyl Iodide

-

Procedure: Methyl piperidine-3-carboxylate is dissolved in a suitable solvent, and a base (e.g., potassium carbonate) is added, followed by the addition of methyl iodide. The reaction is stirred at room temperature until completion. The inorganic salts are filtered off, and the solvent is removed to give the crude product, which can be purified.

-

Quantitative Data

| Step | Reagents & Conditions | Yield | Purity | Reference |

| Esterification | 1-Methylisonipecotic acid HCl, Methanol, SOCl₂, -10 to 40°C | 87% (for a regioisomer) | Not specified | [6] |

| N-Methylation (Eschweiler-Clarke) | Amine, Formic acid, Formaldehyde, Heat | Generally high | High, avoids quaternization | [1][5] |

References

- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

The Versatile Scaffolding of Methyl 1-methylpiperidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in the architecture of numerous therapeutic agents, prized for its favorable physicochemical properties and its ability to confer three-dimensional complexity to drug candidates. Among the vast array of piperidine-based building blocks, methyl 1-methylpiperidine-3-carboxylate stands out as a versatile and valuable scaffold. Its strategic placement of functional groups—a tertiary amine, a methyl ester, and a chiral center—offers multiple avenues for chemical elaboration, making it a key intermediate in the synthesis of a diverse range of biologically active molecules, most notably in the realm of potent analgesics and agents targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal building block in medicinal chemistry.

Core Properties and Synthesis

This compound is a chiral heterocyclic compound with the molecular formula C₈H₁₅NO₂. The presence of the N-methyl group and the methyl ester at the 3-position of the piperidine ring are key features that dictate its reactivity and utility in drug design.

Synthesis of the Core Scaffold

The synthesis of the parent scaffold, methyl piperidine-3-carboxylate, can be achieved through various established methods. The subsequent N-methylation provides the target building block. A representative synthetic approach is outlined below.

Table 1: Synthesis of this compound - A Representative Protocol

| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |

| 1 | Esterification of Nipecotic Acid | Nipecotic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or HCl (gas) | >90% | General esterification protocols |

| 2 | N-methylation | Methyl piperidine-3-carboxylate, Formaldehyde (CH₂O), Formic acid (HCOOH) (Eschweiler-Clarke reaction) | 80-90% | Standard reductive amination procedures |

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Nipecotic Acid to Methyl piperidine-3-carboxylate

To a solution of nipecotic acid (1 equivalent) in methanol (5-10 volumes), thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the resulting crude methyl piperidine-3-carboxylate hydrochloride is either used directly in the next step or neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base.

Step 2: N-methylation via Eschweiler-Clarke Reaction

To a solution of methyl piperidine-3-carboxylate (1 equivalent) in formic acid (5-10 volumes), formaldehyde (37% aqueous solution, 2-3 equivalents) is added. The mixture is heated at reflux for 4-6 hours. After cooling, the reaction mixture is made alkaline by the addition of a strong base (e.g., 10 M NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. The product can be further purified by distillation or column chromatography.

Application in the Synthesis of Potent Analgesics: The Fentanyl Analogs

The this compound scaffold is a key structural motif in a class of highly potent synthetic opioids, most notably analogs of fentanyl. While direct synthesis of marketed drugs from this specific starting material is not always the primary route, its structural core is integral to the final active pharmaceutical ingredients. The synthesis of carfentanil, an extremely potent μ-opioid receptor agonist, serves as a prime example of the utility of this chemical framework.

Synthetic Pathway to Carfentanil and Remifentanil

The synthesis of potent fentanyl analogs like carfentanil and remifentanil often starts from precursors that are readily converted to the core piperidine structure. A generalized synthetic workflow is depicted below, highlighting the central role of the functionalized piperidine ring.

Caption: Generalized synthetic workflow for fentanyl analogs.

Experimental Protocol: Synthesis of a Carfentanil Precursor

A key intermediate in the synthesis of carfentanil is methyl 1-(2-phenylethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylate. The following protocol outlines a synthetic route to a related precursor, methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate.[1]

Step 1: Synthesis of 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid

A mixture of 1-(β-phenethyl)-4-piperidone, potassium cyanide, and aniline in acetic acid is reacted to form 4-anilino-4-cyano-1-(2-phenylethyl)piperidine. This nitrile is then hydrolyzed with concentrated sulfuric acid to the corresponding amide, which is further hydrolyzed with potassium hydroxide in refluxing ethylene glycol to yield the carboxylic acid.

Step 2: Esterification to Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate

Concentrated sulfuric acid is slowly added to a stirred suspension of 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid in anhydrous methanol. The resulting solution is refluxed for an extended period (e.g., 73 hours). After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected. The crude product can be purified by recrystallization.

Table 2: Quantitative Data for the Synthesis of a Carfentanil Precursor [1]

| Step | Product | Yield | Melting Point |

| 1 | 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid | 98.3% | 254-255 °C (dec.) |

| 2 | Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate | 71.1% | 92-93 °C |

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly the fentanyl analogs, exert their potent analgesic effects through interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Opioid Receptor Signaling Pathway

Upon binding of an agonist like a fentanyl analog to the μ-opioid receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. This ultimately results in the modulation of neuronal excitability and the inhibition of pain signal transmission.

Caption: Simplified opioid receptor signaling pathway.

The extreme potency of carfentanil is a testament to its high affinity and efficacy at the μ-opioid receptor. While specific IC₅₀ or Kᵢ values for derivatives of this compound are not extensively reported in publicly available literature, the biological activity of carfentanil is well-documented to be thousands of times more potent than morphine.

Drug Discovery and Development Workflow

The journey of a building block like this compound from a laboratory chemical to a component of a life-saving medication follows a rigorous and multi-stage drug discovery and development process.

Caption: A typical drug discovery and development workflow.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of potent analgesics, where its core structure is a key determinant of pharmacological activity. The ability to functionalize the piperidine ring at multiple positions allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. As the demand for novel therapeutics targeting the central nervous system and other disease areas continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery endeavors.

References

The Discovery and Evolution of Nipecotic Acid Esters: A Technical Guide to a Promising Class of GABA Uptake Inhibitors

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. A key mechanism for terminating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This principle has driven the development of GABA uptake inhibitors as potential therapeutic agents for neurological disorders such as epilepsy, anxiety, and neuropathic pain.

Nipecotic acid, a cyclic analog of GABA, emerged as a potent inhibitor of GABA uptake. However, its therapeutic utility was significantly hampered by its poor ability to cross the blood-brain barrier (BBB). This limitation sparked extensive research into the development of nipecotic acid derivatives, particularly ester prodrugs, designed to enhance CNS penetration and unlock the therapeutic potential of this important pharmacological scaffold. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies associated with nipecotic acid esters.

The Genesis of Nipecotic Acid and the Prodrug Strategy

The journey of nipecotic acid esters begins with the identification of nipecotic acid as a potent inhibitor of GABA uptake in the mid-1970s. While demonstrating significant in vitro activity, its zwitterionic nature at physiological pH severely restricted its passage across the lipophilic BBB.[1] This prompted medicinal chemists to devise a prodrug strategy, wherein the polar carboxylic acid group of nipecotic acid is masked with a lipophilic ester moiety. The underlying principle is that the more lipophilic ester prodrug can passively diffuse across the BBB, and once in the CNS, it is hydrolyzed by endogenous esterases to release the active nipecotic acid.[2]

A variety of ester derivatives of nipecotic and the related isonipecotic acids were synthesized and evaluated for their potential as anticonvulsants.[3] Early studies focused on varying the lipophilicity and hydrolytic reactivity of the ester group to optimize the balance between BBB penetration and the timely release of the active parent compound.[3]

Quantitative Analysis of GABA Uptake Inhibition

The primary mechanism of action of nipecotic acid and its esters is the inhibition of GABA transporters. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. Several studies have characterized the inhibitory profile of nipecotic acid and its derivatives against different GAT subtypes.

| Compound | Transporter | IC50 (µM) | Species/System |

| (±)-Nipecotic acid | hGAT-1 | 8 | Human cloned transporter |

| (±)-Nipecotic acid | rGAT-2 | 38 | Rat cloned transporter |

| (±)-Nipecotic acid | hGAT-3 | 106 | Human cloned transporter |

| (±)-Nipecotic acid | hBGT-1 | 2370 | Human cloned transporter |

| (±)-Nipecotic acid | mGAT-1 | 2.6 | Mouse cloned transporter |

| (±)-Nipecotic acid | mGAT-2 | 310 | Mouse cloned transporter |

| (±)-Nipecotic acid | mGAT-3 | 29 | Mouse cloned transporter |

| (±)-Nipecotic acid | mGAT-4 | 16 | Mouse cloned transporter |

| p-Nitrophenyl nipecotate | GABA Uptake | Potent | Mouse whole brain minislices |

| n-Octyl nipecotate | GABA Uptake | Potent | Mouse whole brain minislices |

| Succinimidyl nipecotate | GABA Uptake | Potent | Mouse whole brain minislices |

Table 1: In Vitro GABA Transporter Inhibition by Nipecotic Acid and its Esters. [4][5][6]

Anticonvulsant Activity of Nipecotic Acid Esters

The enhanced CNS penetration of nipecotic acid esters translates to in vivo anticonvulsant activity. Various animal models of seizures have been employed to evaluate the efficacy of these compounds. A notable example is the demonstration of significant anticonvulsant activity by the p-nitrophenyl esters of nipecotic and isonipecotic acids against seizures induced by the GABA antagonist, bicuculline.[3] Another study highlighted the dose-dependent anticonvulsant activity of a nipecotic acid-tyrosine ester in a mouse model of audiogenic seizures, suggesting that this prodrug might be actively transported across the BBB.[7]

| Compound | Seizure Model | Animal Model | Activity |

| p-Nitrophenyl nipecotate | Bicuculline-induced seizures | Mice | Significant anticonvulsant activity |

| p-Nitrophenyl isonipecotate | Bicuculline-induced seizures | Mice | Significant anticonvulsant activity |

| Nipecotic acid-tyrosine ester | Audiogenic seizures | DBA/2 mice | Significant dose-dependent protection |

Table 2: In Vivo Anticonvulsant Activity of Selected Nipecotic Acid Esters. [3][7]

Experimental Protocols

Synthesis of Ethyl Nipecotate

A common starting material for the synthesis of various nipecotic acid esters is ethyl nipecotate. One synthetic route involves the following steps:

Materials:

-

Ethyl (3R)-piperidine-3-carboxylate

-

Sodium ethanolate

-

Ethanol

-

Water

-

Sodium carbonate

-

tert-Butyl methyl ether

Procedure:

-

Step 1: Isomerization and Saponification

-

A solution of ethyl (3R)-piperidine-3-carboxylate in ethanol is treated with sodium ethanolate in water.

-

The mixture is refluxed for 1 hour. This step can lead to racemization.

-

The reaction mixture is then cooled to 20°C.

-

The reaction is refluxed again.

-

-

Step 2: Work-up and Extraction

-

The reaction mixture is treated with an aqueous solution of sodium carbonate.

-

The product is extracted with tert-butyl methyl ether.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield ethyl nipecotate.

-

Note: This is a general procedure, and specific reaction conditions may need to be optimized.

In Vitro GABA Uptake Assay

This protocol describes a method for measuring the inhibition of GABA uptake in a cell-based assay using a radiolabeled GABA substrate.

Materials:

-

HEK293 cells expressing the target GABA transporter subtype (e.g., GAT-1)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Unlabeled GABA

-

Test compound (nipecotic acid ester)

-

Reference inhibitor (e.g., Tiagabine)

-

Scintillation cocktail and scintillation counter

-

96-well microplates

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere. Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

-

Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a potent inhibitor like Tiagabine. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM). e. Incubate for 10-20 minutes at room temperature, ensuring the time is within the linear range of GABA uptake. f. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. g. Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[4]

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This in vivo model is used to assess the anticonvulsant properties of test compounds.

Materials:

-

Male Swiss mice (or other appropriate strain)

-

Pentylenetetrazol (PTZ) solution (e.g., 35 mg/kg in saline)

-

Test compound (nipecotic acid ester) dissolved in a suitable vehicle

-

Vehicle control

-

Observation chambers

Procedure:

-

Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, i.p.). The pre-treatment time will depend on the expected pharmacokinetic profile of the compound.

-

PTZ Injection: At the appropriate time after drug administration, inject the mice with a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes.

-

Seizure Scoring: Score the seizure activity based on a standardized scale. A common scoring system is:

-

Score 0: No behavioral changes

-

Score 1: Ear and facial twitching

-

Score 2: Myoclonic jerks of the body

-

Score 3: Clonic convulsions of the forelimbs

-

Score 4: Generalized clonic convulsions with loss of righting reflex

-

Score 5: Tonic-clonic seizures leading to death

-

-

Data Analysis: Compare the seizure scores and the latency to the first seizure between the vehicle-treated and test compound-treated groups. A significant reduction in seizure score or an increase in seizure latency indicates anticonvulsant activity.[5]

Visualizing Pathways and Workflows

GABAergic Signaling Pathway and the Action of Nipecotic Acid Esters

References

- 1. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Semantic Scholar [semanticscholar.org]

- 2. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. ETHYL NIPECOTATE synthesis - chemicalbook [chemicalbook.com]

- 7. meliordiscovery.com [meliordiscovery.com]

Methodological & Application

Synthesis of Methyl 1-methylpiperidine-3-carboxylate: A Comparative Review of Synthetic Protocols

Introduction

Methyl 1-methylpiperidine-3-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its piperidine core and functional groups make it a versatile intermediate for the development of novel therapeutics. This application note provides a detailed overview and comparison of the principal synthetic methodologies for the preparation of this compound from its precursor, Methyl piperidine-3-carboxylate. The protocols discussed herein are the Eschweiler-Clarke reaction, reductive amination using sodium cyanoborohydride, and catalytic hydrogenation. This document is intended to guide researchers and process chemists in selecting the most suitable method based on factors such as yield, purity, scalability, and operational simplicity.

Comparative Analysis of Synthesis Protocols

The N-methylation of Methyl piperidine-3-carboxylate is the crucial step in the synthesis of the target compound. Below is a summary of the quantitative data associated with the primary synthetic routes.

| Method | Reagents | Reported Yield (%) | Reaction Time | Key Advantages | Potential Disadvantages |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Typically high (Specific data for this substrate not found) | 4-12 hours | Cost-effective, avoids quaternary salt formation, simple reagents. | Requires heating, workup involves neutralization of strong acid. |

| Reductive Amination (Sodium Cyanoborohydride) | Formaldehyde, Sodium Cyanoborohydride | ~72% (for a similar substrate) | 12-24 hours (overnight) | Mild reaction conditions, high functional group tolerance. | Use of toxic cyanide-containing reagent, potential for side products. |

| Reductive Amination (Catalytic Hydrogenation) | Formaldehyde, H₂, Pd/C catalyst | up to 94.5% (for a similar substrate)[1] | 12 hours | High yield, clean reaction, environmentally friendly (water as byproduct). | Requires specialized high-pressure hydrogenation equipment, catalyst handling. |

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

This protocol is based on the classical method for N-methylation of secondary amines.[2][3]

Materials:

-

Methyl piperidine-3-carboxylate (1.0 eq)

-

Formaldehyde (37% aqueous solution, 2.5 eq)

-

Formic acid (98%, 2.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a round-bottom flask, add Methyl piperidine-3-carboxylate.

-

Add formic acid, followed by the aqueous formaldehyde solution.

-

Heat the reaction mixture to 90-100°C and maintain for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This method provides a milder alternative to the Eschweiler-Clarke reaction.[4]

Materials:

-

Methyl piperidine-3-carboxylate (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.5 eq)

-

Sodium cyanoborohydride (1.5 eq)

-

Methanol

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl piperidine-3-carboxylate in methanol in a round-bottom flask and cool to 0°C in an ice bath.

-

Add the aqueous formaldehyde solution dropwise to the cooled solution.

-

In a separate flask, dissolve sodium cyanoborohydride in methanol and add this solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify by column chromatography on silica gel.

Protocol 3: Reductive Amination via Catalytic Hydrogenation

This high-yield method is suitable for larger-scale synthesis but requires specialized equipment.[1]

Materials:

-

Methyl piperidine-3-carboxylate (1.0 eq)

-

Formaldehyde (37% aqueous solution, 4.5 eq)

-

10% Palladium on carbon (Pd/C) catalyst (0.15 g per 10 g of starting material)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure reaction vessel, suspend Methyl piperidine-3-carboxylate and 10% Pd/C in ethanol.

-

Add the aqueous formaldehyde solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue is the desired product, which can be further purified by distillation. A yield of up to 94.54% has been reported for a similar compound using this method.[1]

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: General reaction pathway for the N-methylation via reductive amination.

References

- 1. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Esterification of 1-Methylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 1-methylpiperidine-3-carboxylic acid, a key building block in the development of various pharmaceutical compounds. The following sections detail common esterification methodologies, including acid-catalyzed and coupling agent-mediated approaches, complete with experimental procedures, data presentation, and workflow visualizations.

Introduction

1-Methylpiperidine-3-carboxylic acid and its esters are important intermediates in the synthesis of a range of biologically active molecules. The ester functionality serves as a versatile handle for further chemical transformations and can modulate the pharmacokinetic properties of a drug candidate. This document outlines two primary methods for the esterification of 1-methylpiperidine-3-carboxylic acid: the Fischer-Speier esterification and the Steglich esterification.

Chemical Properties and Data

Physicochemical properties of the starting material and its corresponding methyl and ethyl esters are summarized below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number |

| 1-Methylpiperidine-3-carboxylic acid | C₇H₁₃NO₂ | 143.18 | - | 5657-70-5 |

| Methyl 1-methylpiperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 | 83-84 °C at 12 mmHg[1][2] | 1690-72-8[2] |

| Ethyl 1-methylpiperidine-3-carboxylate | C₉H₁₇NO₂ | 171.24 | 88-89 °C at 11 mmHg | 5166-67-6[3] |

Esterification Methodologies

The choice of esterification method depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product.

Method 1: Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5] It is a cost-effective method suitable for large-scale synthesis. To drive the equilibrium towards the ester product, the alcohol is typically used as the solvent, and a dehydrating agent or azeotropic removal of water may be employed.[4][6][7]

Protocol for the Synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methylpiperidine-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (TsOH, 0.1-0.2 eq), to the suspension.[4] Alternatively, thionyl chloride (SOCl₂) can be added dropwise to the methanol at 0°C to generate anhydrous HCl in situ, which then catalyzes the reaction.[8][9]

-

Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.[1][2]

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[10][11][12] This method is particularly suitable for substrates that are sensitive to strong acidic conditions and for the synthesis of esters from sterically hindered alcohols.[12][13]

Protocol for the Synthesis of Ethyl 1-Methylpiperidine-3-carboxylate:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10-20 volumes).

-

Reagent Addition: Add ethanol (1.2-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

-

Coupling Agent: Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1-1.3 eq) in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.

-

Work-up: Upon completion, filter off the DCU precipitate and wash it with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute aqueous acid solution (e.g., 5% HCl) to remove residual DMAP, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.

-

Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by vacuum distillation.[3][14]

Quantitative Data Summary

The following table provides a comparison of the two esterification methods. The yields are typical for these reactions and may vary depending on the specific reaction conditions and scale.

| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature | Typical Yield |

| Fischer Esterification | Methanol | H₂SO₄ or SOCl₂ | Methanol | Reflux | 70-90% |

| Fischer Esterification | Ethanol | H₂SO₄ or SOCl₂ | Ethanol | Reflux | 70-90% |

| Steglich Esterification | Methanol | DCC, DMAP | Dichloromethane | 0°C to RT | 80-95% |

| Steglich Esterification | Ethanol | DCC, DMAP | Dichloromethane | 0°C to RT | 80-95% |

Visualizations

Reaction Pathway

Caption: Reaction pathways for the esterification of 1-methylpiperidine-3-carboxylic acid.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of the target esters.

Method Selection Guide

Caption: A decision-making diagram for selecting the appropriate esterification method.

References

- 1. This compound CAS#: 1690-72-8 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. prepchem.com [prepchem.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Steglich esterification - Wikipedia [en.wikipedia.org]

- 12. Steglich Esterification [organic-chemistry.org]

- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]

The Pivotal Role of Methyl 1-methylpiperidine-3-carboxylate in Pharmaceutical Synthesis: Applications and Protocols

For Immediate Release

[City, State] – [Date] – Methyl 1-methylpiperidine-3-carboxylate, a versatile heterocyclic building block, is gaining significant attention in the pharmaceutical industry as a key intermediate in the synthesis of a range of therapeutic agents. Its unique structural features make it a valuable precursor for the development of drugs targeting the central nervous system, particularly opioid and muscarinic receptor modulators. This application note provides a comprehensive overview of its use in the synthesis of important pharmaceuticals, including detailed experimental protocols and an examination of the relevant biological pathways.

Core Applications in Drug Synthesis

This compound serves as a crucial starting material for the synthesis of several classes of pharmaceuticals, primarily due to the presence of the N-methylated piperidine core, a common motif in many biologically active molecules.

Synthesis of Opioid Analgesics

The piperidine scaffold is central to the structure of numerous potent opioid analgesics. A notable application of a close analog, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, is in the synthesis of morphine analogs. This highlights the utility of the this compound core in constructing complex molecules that interact with opioid receptors to produce analgesic effects. The synthesis of such analgesics is of paramount importance in pain management.

Synthesis of Muscarinic Agonists

This compound is a direct precursor to the natural alkaloid Arecoline, a muscarinic acetylcholine receptor agonist. Arecoline has been investigated for its potential therapeutic effects in conditions such as Alzheimer's disease and schizophrenia. The synthesis involves a dehydrogenation reaction to introduce a double bond into the piperidine ring, converting it to a tetrahydropyridine derivative.

Experimental Protocols

Detailed methodologies for the synthesis of key pharmaceutical agents from this compound and its analogs are outlined below.

Synthesis of Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate (A Morphine Analog Precursor)

This protocol is adapted from a patented synthesis of morphine analogs and demonstrates the utility of the core structure.

Table 1: Reaction Parameters for the Synthesis of a Morphine Analog Precursor

| Parameter | Value |

| Starting Material | Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate |

| Reagents | 37% aqueous formaldehyde, 10% Palladium on Carbon (Pd/C), Hydrogen gas |

| Solvent | Ethanol |

| Reaction Time | 12 hours |

| Temperature | Not specified (conducted under 50 psi of Hydrogen) |

| Yield | 94.54% |

Protocol:

-

A suspension of ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate (12.27 g, 44.7 mmol), 37% aqueous formaldehyde (15 mL, 0.2 mol), and 10% Pd/C (1.75 g) in ethanol (100 mL) is prepared.

-

The mixture is shaken for 12 hours under a hydrogen atmosphere (50 psi).

-

The reaction mixture is then filtered to remove the catalyst.

-

The filtrate is evaporated under reduced pressure.

-

The resulting residue is distilled to yield ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate.[1]

Synthesis of Arecoline via Dehydrogenation of this compound

This theoretical protocol is based on established dehydrogenation methods for N-heterocycles.

Table 2: Proposed Reaction Parameters for the Synthesis of Arecoline

| Parameter | Proposed Value |

| Starting Material | This compound |

| Reagents | Palladium on Carbon (Pd/C) or other suitable dehydrogenation catalyst |

| Solvent | High-boiling solvent (e.g., toluene, xylene) |

| Reaction Time | To be optimized (typically several hours) |

| Temperature | High temperature (e.g., reflux) |

| Yield | To be determined experimentally |

Protocol:

-

This compound is dissolved in a high-boiling point solvent such as toluene.

-

A catalytic amount of a dehydrogenation catalyst, such as 10% Pd/C, is added to the solution.

-

The reaction mixture is heated to reflux and monitored for the formation of the product by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction mixture is cooled and filtered to remove the catalyst.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield Arecoline.

Signaling Pathways and Biological Targets

The pharmaceuticals synthesized from this compound exert their effects by modulating specific signaling pathways in the body.

Opioid Receptor Signaling

Opioid analgesics, derived from related piperidine structures, primarily target mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs).

Caption: Opioid Receptor Signaling Pathway.